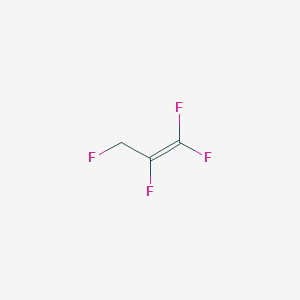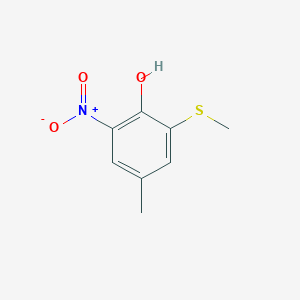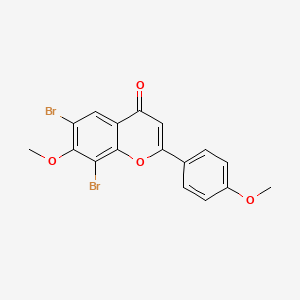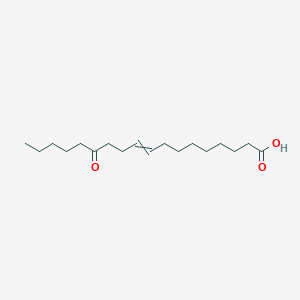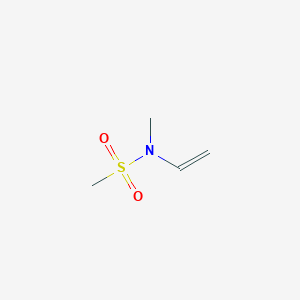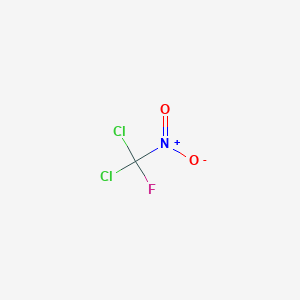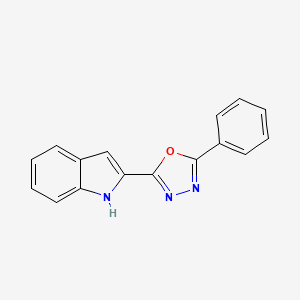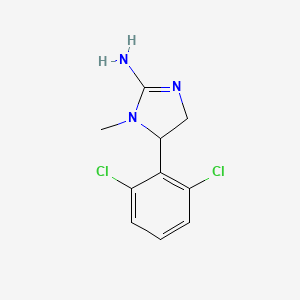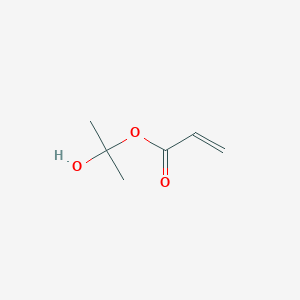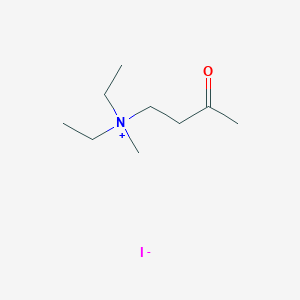![molecular formula C9H14N2S B14659357 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol CAS No. 49850-74-0](/img/structure/B14659357.png)
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol is a compound that features a pyridine ring attached to an ethylamine chain, which is further connected to an ethanethiol group. This compound is of interest due to its unique structure, which combines the properties of pyridine, amine, and thiol groups, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, resulting in a nitrile intermediate. Finally, the nitrile is reduced using sodium and ammonium chloride in ethanol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol involves its interaction with specific molecular targets. As a histamine agonist, it binds to and activates histamine receptors, particularly the H1 subtype . This activation can lead to various physiological responses, including vasodilation and increased vascular permeability. Additionally, its thiol group can interact with metal ions, making it useful in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)pyridine: Similar structure but lacks the thiol group.
2-(2-Pyridyl)ethylamine: Another related compound with similar properties but different functional groups.
Uniqueness
2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol is unique due to the presence of both amine and thiol groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in both synthetic chemistry and biological research.
Properties
CAS No. |
49850-74-0 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethylamino)ethanethiol |
InChI |
InChI=1S/C9H14N2S/c12-8-7-10-6-4-9-3-1-2-5-11-9/h1-3,5,10,12H,4,6-8H2 |
InChI Key |
BGZXZJGBUGCVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


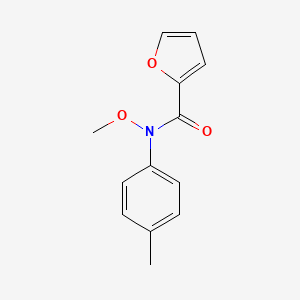
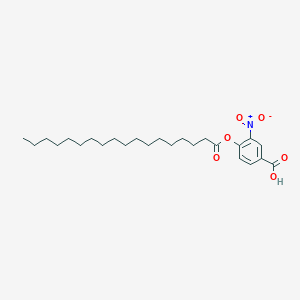
![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)
